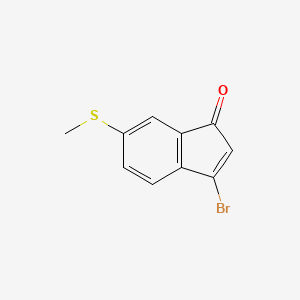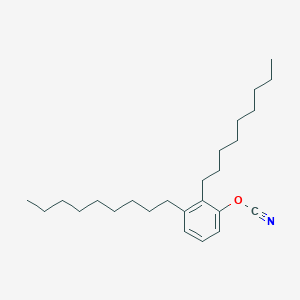
2,3-Dinonylphenyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dinonylphenyl cyanate is an organic compound that belongs to the class of cyanates Cyanates are esters of cyanic acid and are characterized by the presence of the functional group -O-C≡N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dinonylphenyl cyanate can be synthesized through the reaction of 2,3-dinonylphenol with cyanogen halides such as cyanogen chloride. The reaction typically involves the following steps:
- Dissolve 2,3-dinonylphenol in an appropriate solvent like acetone.
- Cool the solution to 0°C.
- Add cyanogen chloride slowly to the solution while maintaining the temperature.
- Stir the reaction mixture for a specified period to ensure complete reaction.
- Isolate the product by filtration or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of cyanogen halides.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dinonylphenyl cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanate group to amines or other functional groups.
Substitution: The cyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted cyanates or other derivatives.
Applications De Recherche Scientifique
2,3-Dinonylphenyl cyanate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 2,3-dinonylphenyl cyanate involves its interaction with nucleophiles, leading to the formation of various derivatives. The cyanate group (-O-C≡N) is highly reactive and can undergo cyclotrimerization to form triazine derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the nonyl groups attached to the phenyl ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-bis-(3′-(2-cyanatophenyl)propyl)-1,1,3,3-tetramethyldisiloxane
- 1,5-bis-(3′-(2-cyanatophenyl)propyl)-1,1,3,3,5,5-hexa-methyldisiloxane
- 1,7-bis-(3′-(2-cyanatophenyl)propyl)-1,1,3,3,5,5,7,7-octamethyldisiloxane
Uniqueness
2,3-Dinonylphenyl cyanate is unique due to the presence of two nonyl groups on the phenyl ring, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
132773-65-0 |
|---|---|
Formule moléculaire |
C25H41NO |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
[2,3-di(nonyl)phenyl] cyanate |
InChI |
InChI=1S/C25H41NO/c1-3-5-7-9-11-13-15-18-23-19-17-21-25(27-22-26)24(23)20-16-14-12-10-8-6-4-2/h17,19,21H,3-16,18,20H2,1-2H3 |
Clé InChI |
VEPXHWMQSNHJEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=CC=C1)OC#N)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
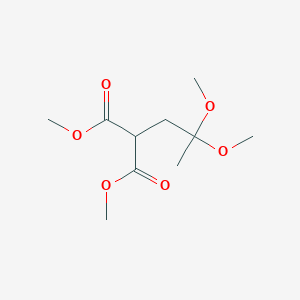
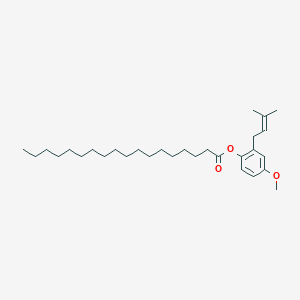
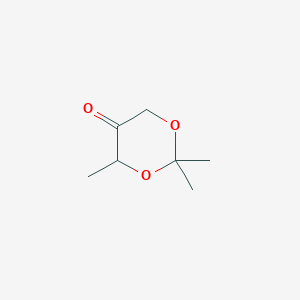
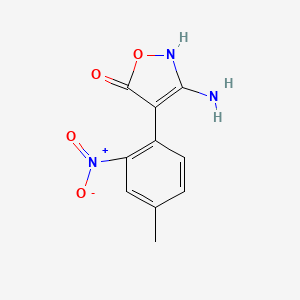

![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
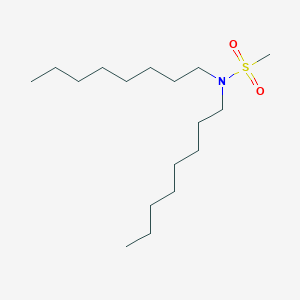
diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)
